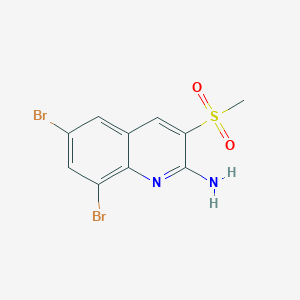

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine

Description

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine is a halogenated quinoline derivative featuring a methylsulfonyl group at the 3-position and bromine substituents at the 6- and 8-positions. Its synthesis involves regioselective sulfonation and halogenation steps, with structural confirmation relying on techniques such as NMR and X-ray crystallography .

Properties

IUPAC Name |

6,8-dibromo-3-methylsulfonylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2O2S/c1-17(15,16)8-3-5-2-6(11)4-7(12)9(5)14-10(8)13/h2-4H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBCXJLWSFDGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC(=CC(=C2N=C1N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine typically involves multi-step organic reactions One common method starts with the bromination of quinoline derivatives to introduce bromine atoms at the desired positions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine positions.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine lies in its anticancer properties . Quinoline derivatives, including this compound, have been reported to show potent activity against various cancer cell lines.

- Mechanism of Action : The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated that quinoline derivatives can interfere with critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

- Case Studies : In vitro evaluations have shown that this compound exhibits cytotoxic effects against breast cancer cell lines (MCF-7) with low IC50 values, suggesting high potency compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound also displays antimicrobial properties , making it a candidate for developing new antibiotics. Research indicates that quinoline derivatives can effectively combat bacterial infections.

- Spectrum of Activity : Studies have highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Anti-inflammatory Effects

Another notable application is its anti-inflammatory activity . The compound has been linked to the modulation of inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

- Research Findings : In animal models, treatment with quinoline derivatives has shown a reduction in pro-inflammatory cytokines, indicating their potential use as anti-inflammatory agents .

Antimalarial Properties

Recent studies have explored the potential of quinoline derivatives as antimalarial agents . Given the historical use of quinolines in malaria treatment (e.g., chloroquine), this compound may offer similar benefits.

- Efficacy : Preliminary results suggest that this compound exhibits activity against Plasmodium falciparum, the parasite responsible for malaria, although further studies are needed to establish its efficacy and safety .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving bromination and sulfonylation reactions on quinoline scaffolds.

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Bromination | Reaction with bromine in an organic solvent | High |

| Sulfonylation | Reaction with methylsulfonyl chloride | Moderate |

This versatility in synthesis allows for the modification of the compound to enhance its biological activity or reduce toxicity .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine involves its interaction with specific molecular targets. The bromine atoms and the methylsulfonyl group can participate in various interactions, such as hydrogen bonding or van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

The following table summarizes key analogs of 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine, highlighting structural variations and their implications:

Key Observations:

Sulfonyl Group Position : The methylsulfonyl group in the target compound lacks aromatic substitution, reducing steric hindrance compared to analogs with 2- or 4-methylbenzenesulfonyl groups. This may enhance solubility and reactivity .

Core Heterocycle: Quinazolinone derivatives (e.g., 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one) exhibit reduced basicity compared to quinolinamines due to the absence of an amino group, affecting their pharmacokinetic profiles .

Halogen Effects : Bromine atoms at C6 and C8 are conserved across analogs, suggesting shared reactivity in cross-coupling reactions or nucleophilic substitutions .

Biological Activity

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine is a synthetic compound belonging to the quinoline family, which is noted for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential applications in medicinal chemistry.

- Chemical Name : this compound

- CAS Number : 866019-21-8

- Molecular Formula : C10H8Br2N2O2S

- Molecular Weight : 360.06 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression. In vitro studies have demonstrated that it exhibits selective inhibition of COX-2 with IC50 values in the low micromolar range .

- Anticancer Activity : Research indicates that this compound has potent cytotoxic effects against breast cancer cell lines (MCF-7). Its IC50 values are reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating its potential as a therapeutic agent .

- Antimycobacterial Properties : Preliminary studies suggest that derivatives of quinoline compounds exhibit promising activity against Mycobacterium tuberculosis, highlighting a potential application in treating tuberculosis .

Table 1: Biological Activity Summary

| Biological Activity | Target/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | Enzyme | 0.063 - 0.090 | |

| Cytotoxicity | MCF-7 Breast Cancer | 1.5 - 4.7 | |

| Antimycobacterial Activity | Mycobacterium tuberculosis | Not specified |

Case Studies

- Breast Cancer Treatment : In a study evaluating various quinoline derivatives, this compound was identified as one of the most effective compounds against MCF-7 cells, demonstrating significant growth inhibition compared to standard treatments. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

- Inflammation Models : The compound's anti-inflammatory properties were assessed in models where COX-2 expression was upregulated. It effectively reduced inflammation markers and showed promise as a selective COX-2 inhibitor, which could be beneficial in chronic inflammatory conditions .

Research Findings

Recent investigations into the structure-activity relationships (SAR) of quinoline derivatives have revealed that modifications at the methylsulfonyl group enhance biological activity. The presence of bromine atoms at positions 6 and 8 is crucial for maintaining potency against cancer cell lines and COX enzymes .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methylsulfonyl Group | Enhances COX selectivity |

| Bromine Substituents | Increases cytotoxicity |

Q & A

Q. What are the recommended methods for synthesizing 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine?

The synthesis typically involves halogenation and sulfonylation steps. Key intermediates like 2-aminoquinoline derivatives are brominated at positions 6 and 8 using brominating agents (e.g., Br₂ or NBS). Subsequent sulfonylation with methylsulfonyl chloride under controlled conditions (e.g., anhydrous solvent, inert atmosphere) ensures regioselectivity at position 2. Reaction optimization is critical to avoid over-bromination and byproduct formation. Purity is enhanced via recrystallization or column chromatography .

Q. How can the purity and structural identity of this compound be confirmed?

Combined spectroscopic techniques are essential:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., methylsulfonyl and bromine positions).

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 448.17 g/mol for C₁₉H₁₆Br₂N₂O₂S).

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., S=O stretch at ~1300 cm⁻¹).

- X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and crystal packing (mean C–C bond: 0.007 Å, R factor: ≤0.049) .

Q. What safety precautions are required when handling this compound?

While no specific SDS is provided for this compound, analogous brominated quinolines (e.g., 6-bromo-3-methylquinolin-2-amine) require:

- Personal protective equipment (gloves, lab coat, goggles).

- Use of fume hoods to avoid inhalation.

- Immediate decontamination of spills with ethanol/water mixtures. Consult safety protocols for halogenated aromatic amines .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence biological activity?

The 6,8-dibromo groups enhance electrophilicity, facilitating interactions with nucleophilic protein residues. The methylsulfonyl group at position 3 increases solubility and may modulate receptor binding (e.g., GLP-1 or kinase targets). Comparative studies with analogs (e.g., nitro or morpholinophenyl substituents) reveal that electron-withdrawing groups enhance reactivity, while bulky substituents reduce bioavailability .

Q. What challenges arise in crystallographic refinement of halogenated quinolinamines?

High electron density from bromine atoms can cause absorption errors. Use SHELXL with TWIN/BASF commands for twinned data. Ensure high-resolution data (≤1.0 Å) to resolve positional disorder. Anisotropic refinement of Br atoms and validation tools (e.g., RIGU in PLATON) mitigate overfitting. Data-to-parameter ratios >15:1 are recommended .

Q. How can contradictions in biological activity data between analogs be resolved?

Conflicting results (e.g., sensitization vs. inactivity) often stem from substituent electronic effects. For example, replacing an amine with a nitro group (electron-withdrawing) increases electrophilic reactivity, as seen in skin sensitization assays. Use QSAR models to correlate substituent Hammett constants (σ) with bioactivity. Validate via in vitro assays (e.g., receptor binding or cytotoxicity) .

Q. What methodological strategies optimize reaction yields for derivatives?

- Microwave-assisted synthesis: Reduces reaction time for bromination steps.

- Catalytic systems: Pd catalysts for cross-coupling reactions at position 2.

- Solvent screening: Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency.

Monitor reaction progress via TLC/HPLC and optimize stoichiometry (e.g., 1.2 eq methylsulfonyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.